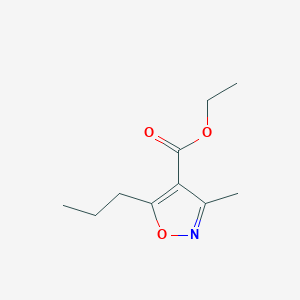

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-propyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-6-8-9(7(3)11-14-8)10(12)13-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPVSAGFVAIVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NO1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188308 | |

| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363210-27-8 | |

| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for Isoxazole Esters

The synthesis of isoxazole derivatives such as ethyl 3-methyl-5-propylisoxazole-4-carboxylate typically involves:

- Formation of an intermediate β-ketoester or β-diketone precursor.

- Reaction with hydroxylamine or its salts to cyclize and form the isoxazole ring.

- Introduction or modification of alkyl substituents (methyl, propyl) on the isoxazole ring.

- Esterification or transesterification to yield the ethyl carboxylate ester.

This approach is consistent with the preparation of similar isoxazole carboxylates documented in patent literature and chemical supplier protocols.

Specific Preparation Methodology

Cyclization via Hydroxylamine Sulfate and β-Ketoester Intermediates

A key step in the preparation is the reaction of an ethyl β-ketoester intermediate with hydroxylamine sulfate under controlled conditions to form the isoxazole ring.

Step (a): Formation of Ethyl Ethoxymethyleneacetoacetate

Ethylacetoacetate is reacted with triethyl orthoformate and acetic anhydride at elevated temperatures (approximately 75–150 °C, preferably 90–120 °C) to yield ethyl ethoxymethyleneacetoacetate. This intermediate is crucial as it sets the stage for regioselective cyclization.

Step (b): Cyclization with Hydroxylamine Sulfate

The ethyl ethoxymethyleneacetoacetate is treated with hydroxylamine sulfate in the presence of sodium acetate or a trifluoroacetic acid salt at low temperatures (−20 °C to 0 °C, optimally around −5 °C). This low temperature enhances regioselectivity, favoring attack at the ethoxymethylene carbon and minimizing isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate and its acid derivatives.

-

Hydroxylamine sulfate solution is added dropwise to the reaction mixture to control the nucleophile concentration and improve regioselectivity. This technique reduces by-product formation and enhances yield.

-

The crude ethyl-5-methylisoxazole-4-carboxylate obtained may be purified by standard methods known in organic synthesis, such as recrystallization or chromatography.

This method is adapted from processes described for related isoxazole compounds and offers advantages in purity and yield by avoiding strong alkali conditions that promote by-product formation.

Introduction of the Propyl Group

While the above method details the formation of the methyl-substituted isoxazole ester, the propyl group at the 5-position can be introduced through:

- Alkylation of the isoxazole ring using appropriate alkyl halides under basic conditions.

- Using a propyl-substituted β-ketoester precursor in the initial condensation step.

Details specific to the propyl substitution are less explicitly documented but follow typical alkylation or precursor substitution strategies in heterocyclic chemistry.

Solubility and Formulation Notes

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and corn oil, facilitating its preparation as stock solutions for biological or chemical applications. Preparation of in vivo formulations involves dissolving the compound in DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil, ensuring clarity at each step by mixing and sometimes applying ultrasound or heat to aid dissolution.

Data Table: Stock Solution Preparation Volumes

| Stock Solution Concentration | 1 mg Compound Volume (mL) | 5 mg Compound Volume (mL) | 10 mg Compound Volume (mL) |

|---|---|---|---|

| 1 mM | 5.0702 | 25.3511 | 50.7022 |

| 5 mM | 1.014 | 5.0702 | 10.1404 |

| 10 mM | 0.507 | 2.5351 | 5.0702 |

Note: Volumes calculated based on molecular weight and desired molarity for precise formulation preparation.

Research Findings and Advantages of the Method

- Use of hydroxylamine sulfate instead of hydrochloride salt results in clearer reaction mixtures with fewer isomeric impurities.

- Low-temperature cyclization enhances regioselectivity, reducing by-products such as ethyl-3-methylisoxazole-4-carboxylate.

- Avoidance of strong alkali bases (e.g., sodium hydroxide) prevents hydrolysis and degradation of the isoxazole ring.

- Reverse addition technique controls nucleophile concentration, improving yield and purity.

- The process eliminates the need for distillation of intermediates, simplifying the synthesis workflow and reducing costs.

These findings collectively contribute to an efficient, high-purity preparation of this compound suitable for research and industrial applications.

Summary Table of Key Preparation Parameters

| Parameter | Condition/Value | Effect/Notes |

|---|---|---|

| Reaction temperature (Step a) | 75–150 °C (preferably 90–120 °C) | Formation of ethyl ethoxymethyleneacetoacetate |

| Cyclization temperature (Step b) | −20 °C to 0 °C (optimal −5 °C) | Enhances regioselectivity, reduces impurities |

| Cyclization reagent | Hydroxylamine sulfate | Clear reaction mixture, fewer impurities |

| Base used | Sodium acetate or trifluoroacetic acid salt | Weak base avoids hydrolysis and by-products |

| Addition method | Reverse addition (dropwise) | Controls nucleophile concentration |

| Purification | Recrystallization or chromatography | Removes residual impurities |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Carboxylic acids or esters with different alkyl groups.

Scientific Research Applications

Chemistry

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. It can undergo several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction with lithium aluminum hydride can yield alcohols or amines.

- Substitution Reactions : Nucleophilic substitutions can occur at the ester group, leading to different derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Alcohols, amines |

| Substitution | Sodium hydroxide in ethanol | Different alkyl esters |

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Studies have shown that isoxazole derivatives exhibit significant antimicrobial activity against various pathogens. The modifications on the isoxazole ring enhance bioactivity.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

- Antidiabetic Effects : Investigations have demonstrated its inhibitory activity against α-glucosidase and β-glucosidase enzymes, which are crucial in carbohydrate digestion. This inhibition may help manage post-meal blood glucose levels.

Antimicrobial Activity Study

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Anti-inflammatory Mechanism Analysis

A detailed investigation into the anti-inflammatory properties revealed that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines. This study provided insights into its mechanism of action and potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-propylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Carboxylates

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between ethyl 3-methyl-5-propylisoxazole-4-carboxylate and related compounds:

Key Observations

The isopropyl group in CAS 357326-79-5 introduces steric bulk, which may influence binding affinity in target proteins .

Functionalization Potential: The benzyloxycarbonylaminoethyl substituent in CAS 164223-36-3 demonstrates the versatility of isoxazole carboxylates as scaffolds for introducing bioactive moieties (e.g., peptide linkages) .

Crystallographic Analysis :

- Tools like SHELX and Mercury enable precise determination of bond lengths, angles, and puckering parameters in these compounds, critical for understanding their conformational stability . For example, the isoxazole ring in this compound likely adopts a planar or slightly puckered conformation, as analyzed via Cremer-Pople coordinates .

Biological Activity

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13N2O3

- Molecular Weight : 209.22 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain isoxazole derivatives showed effective antibacterial activity against various pathogens, suggesting that the modifications on the isoxazole ring can enhance bioactivity .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. The mechanism involves the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators .

Antidiabetic Effects

Recent investigations into the compound's effects on glucose metabolism have yielded promising results. This compound demonstrated inhibitory activity against α-glucosidase and β-glucosidase enzymes, which are involved in carbohydrate digestion. This inhibition can result in lower blood glucose levels post-meal, indicating potential utility in managing diabetes .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Preclinical studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A series of derivatives were synthesized and tested for their antibacterial properties. This compound showed a significant zone of inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Inflammatory Response : In a controlled study using murine models, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls, suggesting its efficacy in treating inflammatory conditions.

- Diabetes Management : In vitro assays demonstrated that the compound could reduce glucose absorption by inhibiting digestive enzymes. This effect was further corroborated by in vivo studies where treated diabetic rats exhibited lower blood sugar levels compared to untreated controls.

- Neuroprotection : Experiments conducted on neuronal cell lines revealed that treatment with this compound led to increased cell viability under oxidative stress conditions, highlighting its potential therapeutic role in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ethyl 3-methyl-5-propylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation or esterification of isoxazole precursors. For example, reactions in polar aprotic solvents like N,N-dimethylacetamide (DMA) with potassium carbonate as a base at elevated temperatures (e.g., 80°C for 10 hours) can yield ester derivatives. Purification via silica gel chromatography is recommended to isolate the target compound . Optimization should focus on solvent selection, reaction time, and stoichiometric ratios of substituents (e.g., propyl groups) to minimize side products.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the isoxazole ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹). Liquid chromatography-mass spectrometry (LC-MS) can monitor reaction progress and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure. Work in a fume hood to prevent inhalation of vapors. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid discharge into drains due to unknown ecotoxicity .

Advanced Research Questions

Q. How can hydrogen bonding and intermolecular interactions in the crystal structure be systematically analyzed?

- Methodological Answer : Employ graph-set analysis to categorize hydrogen-bonding motifs (e.g., chains, rings). Tools like Mercury CSD enable visualization of packing patterns and calculation of interaction geometries (distances, angles). For quantitative analysis, use the Cambridge Structural Database (CSD) to compare with analogous isoxazole derivatives .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for iterative refinement against high-resolution data. Validate geometric parameters (bond lengths, angles) against expected values from similar compounds. If twinning is suspected, apply the Hooft y parameter or twin-law refinement in SHELX .

Q. How can computational modeling predict conformational stability and puckering in the isoxazole ring?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify out-of-plane distortions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and assess energy barriers for ring puckering. Compare results with crystallographic data to validate models .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and pH buffers (pH 3–9) for 1–4 weeks. Kinetic analysis (Arrhenius plots) predicts shelf-life under standard conditions .

Q. How can researchers address gaps in ecotoxicological data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.